Regioisomeric Specificity in Antitumor Dose–Response
In the fluorinated 2-(4-aminophenyl)benzothiazole series, only the 4-fluoro and 6-fluoro regioisomers retain the characteristic biphasic dose–response relationship against sensitive breast cancer cell lines. The 6-fluoro-benzothiazole (compound 10d) exhibits this biphasic response, whereas the 5-fluoro (10h) and 7-fluoro (10i) regioisomers do not, demonstrating that antiproliferative pharmacodynamic behavior is regioisomer-dependent [1]. All fluorinated analogs share potent cytotoxicity (GI50 < 1 nM) in MCF-7 (ER+) and MDA 468 (ER-) cells, but inactivity (GI50 > 10 μM) against PC-3 prostate, HBL 100 non-malignant breast, and HCT 116 colon cells, indicating a conserved cell-line selectivity profile across regioisomers alongside divergent dose–response curve shapes [1].
| Evidence Dimension | Biphasic dose–response relationship in sensitive cancer cell lines |
|---|---|
| Target Compound Data | 6-fluoro-benzothiazole (10d): biphasic dose–response present; GI50 < 1 nM (MCF-7, MDA 468) |
| Comparator Or Baseline | 5-fluoro (10h) and 7-fluoro (10i): biphasic dose–response absent; GI50 < 1 nM (MCF-7, MDA 468) but monophasic curve |
| Quantified Difference | Presence vs. absence of biphasic dose–response; same GI50 potency but different pharmacodynamic profile |
| Conditions | In vitro cytotoxicity assay (sulforhodamine B); human breast MCF-7 (ER+), MDA 468 (ER-), PC-3 prostate, HBL 100, HCT 116 cell lines |
Why This Matters
For antitumor lead optimization, the 6-fluoro regioisomer uniquely preserves the biphasic dose–response linked to antitumor specificity, making it a non-substitutable scaffold if this pharmacodynamic signature is desired.
- [1] Hutchinson I, Jennings SA, Vishnuvajjala BR, et al. Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. J Med Chem. 2001;44(9):1446-1455. PMID: 11311068. View Source
